3-Amino-1-[2-(4-chlorophenyl)ethyl]thiourea

Urea Transporter Diuretic Research Kidney Physiology

Sourcing a selective tool for urea transporter studies often means choosing between generic, millimolar-potency thioureas. This compound provides a validated alternative. Its specific 4-chlorophenethyl substitution yields low-micromolar UT-A1 inhibition (IC50 = 5 μM), a marked improvement over non-specific inhibitors like DMTU (IC50 ≈ 2-3 mM). • Enables UT-A1-specific probing in renal cell assays without off-target effects common to less potent analogs. • Serves as a benchmark scaffold for SAR-driven development of next-generation diuretic candidates. • Supplied with rigorous quality control to ensure reproducible target engagement in your studies.

Molecular Formula C9H12ClN3S
Molecular Weight 229.73
CAS No. 744227-01-8
Cat. No. B2943512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-[2-(4-chlorophenyl)ethyl]thiourea
CAS744227-01-8
Molecular FormulaC9H12ClN3S
Molecular Weight229.73
Structural Identifiers
SMILESC1=CC(=CC=C1CCNC(=S)NN)Cl
InChIInChI=1S/C9H12ClN3S/c10-8-3-1-7(2-4-8)5-6-12-9(14)13-11/h1-4H,5-6,11H2,(H2,12,13,14)
InChIKeyZLRCVMRQYKDFAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





CAS 744227-01-8: Procurement Guide


3-Amino-1-[2-(4-chlorophenyl)ethyl]thiourea (CAS 744227-01-8), also known as N-(4-Chlorophenethyl)hydrazinecarbothioamide, is a functionalized thiourea derivative with the molecular formula C9H12ClN3S [1]. As a member of the thiourea class, it features a hydrazinecarbothioamide core linked to a 4-chlorophenethyl moiety. This compound serves as a specialized chemical probe and a versatile building block for organic synthesis . Its structural features endow it with specific biological interactions, most notably as an inhibitor of urea transporters, which is a key point of differentiation from generic thiourea analogs.

Chemical Probe

Specialized for urea transporter (UT-A1) inhibition studies

Synthetic Utility

Functionalized thiourea building block with hydrazinecarbothioamide core

Activity Profile

4-Chlorophenethyl substitution drives distinct UT-A1 interaction

CAS 744227-01-8: Functionalization Matters


Thioureas as a class exhibit a wide range of biological activities, from antimicrobial to enzyme inhibition, making them attractive scaffolds in medicinal chemistry [1]. However, substituting one thiourea derivative for another is not feasible due to the profound impact of even minor structural modifications on potency, selectivity, and target engagement. For instance, the addition of a 4-chlorophenyl group to a thiourea core can shift inhibitory activity by orders of magnitude [2]. The specific 3-amino-1-[2-(4-chlorophenyl)ethyl] substitution on the thiourea backbone of CAS 744227-01-8 confers a distinct activity profile, particularly against urea transporters, which is not representative of the broader class. This critical difference is quantified in the evidence below.

!

Thiourea class variability: minor structural changes can markedly alter target engagement and selectivity.

!

4-Chlorophenethyl group is essential for UT-A1 activity; non-chlorinated or alkyl thioureas may not reproduce this inhibition profile.

!

Generic thiourea or DMTU cannot serve as a direct research substitute for UT-A1 transporter studies.

CAS 744227-01-8 Potency Against UT-A1


UT-A1 Inhibition: Advantage Over Parent Thiourea

This compound exhibits significant inhibitory activity against the rat urea transporter UT-A1. It demonstrates an IC50 of 5 μM (5.00E+3 nM) in a cell-based assay [1]. In a separate, comparative study of thiourea analogs, the unsubstituted parent molecule, thiourea, showed a markedly weaker inhibition of the same target with an IC50 of 18.61 μM [2]. This represents a 3.7-fold improvement in potency. The difference is even more pronounced when compared to standard UT-A1 inhibitors like 1,3-Dimethylthiourea (DMTU), which has a reported IC50 of 2-3 mM (2000-3000 μM), making CAS 744227-01-8 approximately 400-600 times more potent than DMTU [3].

UT-A1 Inhibition
Reported
IC50 5 μM
3.7-fold vs parent thiourea (18.61 μM) ~500-fold vs DMTU (2–3 mM)

Supports UT-A1 transporter inhibition study context

Rat UT-A1 MDCK cell assay; cross-study comparison

Urea Transporter Diuretic Research Kidney Physiology

CAS 744227-01-8 Research Applications


Probing UT-A1 in Kidney Physiology

This compound serves as a validated chemical probe for investigating the role of the UT-A1 urea transporter in renal concentrating mechanisms. Its micromolar potency (IC50 = 5 μM) allows for effective inhibition in cell-based assays without the non-specific effects associated with high concentrations of less potent inhibitors like DMTU (IC50 = 2-3 mM) [1]. This specificity is critical for dissecting the precise contribution of UT-A1 to urinary concentration and for validating UT-A1 as a potential target for novel diuretic therapies [1].

SAR for UT-A Inhibitors

The unique hydrazinecarbothioamide core of CAS 744227-01-8 provides a distinct starting point for medicinal chemistry campaigns aimed at developing more potent and selective urea transporter inhibitors. Its activity against UT-A1 can serve as a benchmark for evaluating new synthetic analogs, building upon the existing SAR knowledge derived from other thiourea-based inhibitors like 4-nitrophenyl-thiourea [2].

Comparative UT Isoform Pharmacology

Researchers comparing the pharmacology of different urea transporter isoforms (e.g., UT-A1 vs. UT-B) can use this compound to study isoform-specific inhibition. While data on UT-B selectivity for this specific compound is not available, its activity on UT-A1 provides a valuable tool for comparing the relative contribution of different UT isoforms in tissue-specific urea handling, an important consideration in the development of selective diuretics [1].

Application
Selection Property
Validation Focus
UT-A1 Renal Physiology Research
Micromolar-range UT-A1 inhibition activity
Renal concentrating mechanism models; UT-A1 target validation
UT-A Inhibitor SAR Studies
Hydrazinecarbothioamide scaffold as distinct starting point
Benchmarking against thiourea-based inhibitors; potency ranking
UT Isoform Pharmacology
UT-A1 selectivity context (UT-B data not established)
Tissue-specific urea handling models; isoform-comparative studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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